2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
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Overview
Description
2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features a unique structure that combines an indole core with a pyridine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with unique properties .
Scientific Research Applications
2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity . The pyridine moiety may also contribute to the compound’s binding affinity and specificity for certain targets . Overall, the compound’s effects are likely mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid that contains an indole ring and is a precursor to several important biomolecules.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
Uniqueness
What sets 2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole apart from these similar compounds is its unique combination of an indole core with a pyridine moiety.
Properties
CAS No. |
20674-99-1 |
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Molecular Formula |
C24H31N3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-4-5-13-26-16-18(2)24-22(17-26)21-8-6-7-9-23(21)27(24)14-12-20-11-10-19(3)25-15-20/h6-11,15,18H,4-5,12-14,16-17H2,1-3H3 |
InChI Key |
QURHEKHPADOJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C)C |
Origin of Product |
United States |
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